

1-(3-Nitrophenyl)ethanamine hydrochloride CAS number 92259-19-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanamine hydrochloride

Cat. No.: B1359279

[Get Quote](#)

An In-Depth Technical Guide to **1-(3-Nitrophenyl)ethanamine Hydrochloride** (CAS 92259-19-3): Properties, Synthesis, Analysis, and Applications

Section 1: Core Introduction and Physicochemical Profile

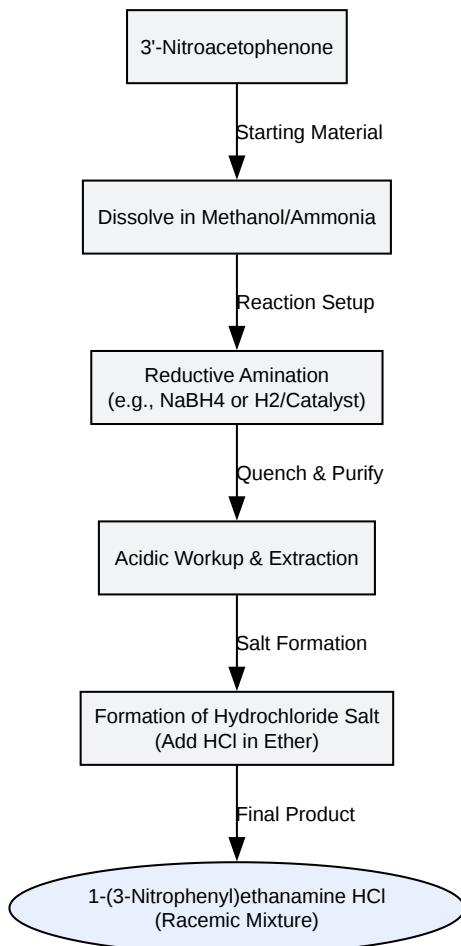
1-(3-Nitrophenyl)ethanamine hydrochloride, registered under CAS number 92259-19-3, is a significant chiral building block in the fields of pharmaceutical chemistry and organic synthesis. As the hydrochloride salt of a primary amine, it offers enhanced stability and solubility in aqueous media, making it a convenient precursor for further chemical transformations. The molecule's structure is characterized by a chiral center at the ethylamine alpha-carbon and a nitro group at the meta-position of the phenyl ring. This combination of functionalities—a reactive primary amine, a versatile nitro group, and a stereocenter—renders it a valuable intermediate for creating complex, optically active molecules.[\[1\]](#)

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical validation, key applications, and essential safety protocols. It is important to note that CAS 92259-19-3 typically refers to the racemic mixture, containing both the (R) and (S) enantiomers. The separation and use of individual enantiomers are often critical for pharmacological applications and will be discussed herein.

Caption: Chemical structure of **1-(3-Nitrophenyl)ethanamine Hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	92259-19-3	[2] [3] [4]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[2] [3] [5]
Molecular Weight	202.64 g/mol	[2] [3] [6]
Appearance	White to light yellow crystalline solid	[1]
Solubility	Soluble in water and some organic solvents	[1]
Storage Conditions	Store at room temperature under an inert atmosphere	[3] [6]


| Synonyms | 1-(3-nitrophenyl)ethan-1-amine hydrochloride; Benzenemethanamine, α -methyl-3-nitro-, monohydrochloride |[\[2\]](#) |

Section 2: Synthesis and Chiral Resolution

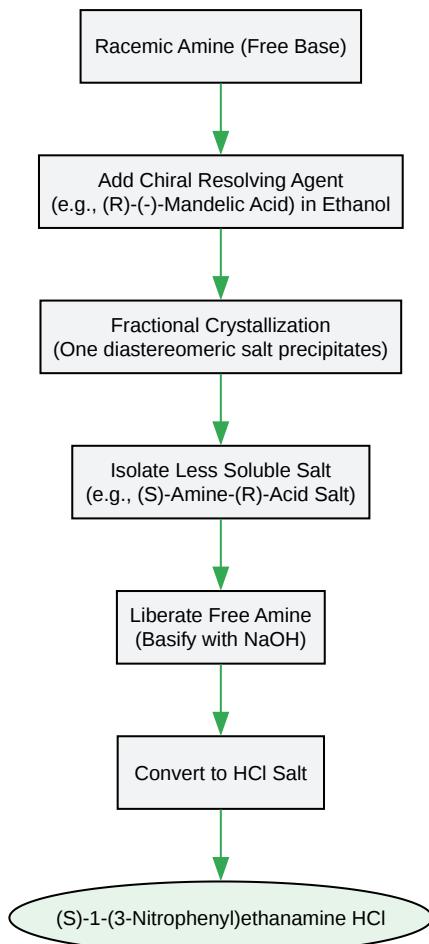
The synthesis of **1-(3-Nitrophenyl)ethanamine hydrochloride** is most commonly achieved through the reduction of the precursor ketone, 3'-nitroacetophenone. This method is efficient and allows for the introduction of chirality through asymmetric reduction techniques if a single enantiomer is desired. Alternatively, classical resolution of the synthesized racemic amine provides access to the individual (R) and (S) forms.

Workflow 1: Synthesis via Reductive Amination

This pathway involves the reduction of 3'-nitroacetophenone to the corresponding amine. The choice of reducing agent is critical; a strong reducing agent might also reduce the nitro group, so milder, selective conditions are preferred. The final step involves treatment with hydrochloric acid to form the stable salt.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.


Protocol: Synthesis of Racemic **1-(3-Nitrophenyl)ethanamine Hydrochloride**

- Reaction Setup: In a well-ventilated fume hood, dissolve 3'-nitroacetophenone (1 eq.) in a solution of ammonia in methanol (7N).
- Reduction: Cool the solution in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq.) portion-wise, maintaining the temperature below 10°C. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Raney Nickel) can be employed.
- Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

- **Workup:** Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Salt Formation:** Concentrate the organic solution. Dissolve the crude amine product in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring.
- **Isolation:** The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Workflow 2: Chiral Resolution via Diastereomeric Salt Formation

For applications requiring enantiopure material, the racemic amine must be resolved. A time-tested and scalable method is the formation of diastereomeric salts using a chiral acid.^[7] Since diastereomers have different physical properties, they can be separated by fractional crystallization.^[7]

[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution using a resolving agent.

Protocol: Chiral Resolution

- Preparation: Convert the racemic hydrochloride salt back to the free base by dissolving it in water, basifying with NaOH, and extracting with an organic solvent. Dry and concentrate the solvent to obtain the racemic free amine.
- Salt Formation: Dissolve the racemic amine (1 eq.) in a hot solvent like ethanol. In a separate flask, dissolve a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq.), in the same hot solvent.
- Crystallization: Add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the

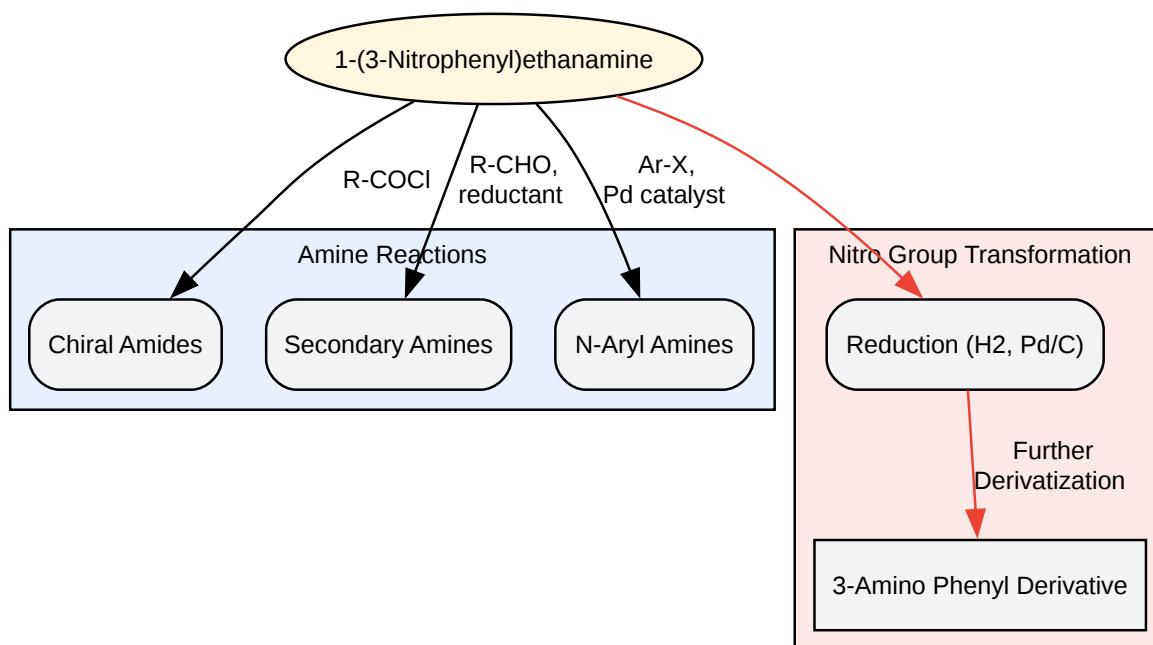
less soluble diastereomeric salt.

- Separation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
- Purity Check: Analyze the enantiomeric excess (e.e.) of the amine obtained from a small sample of the crystals using chiral HPLC. Repeat the crystallization process until the desired e.e. is achieved.
- Liberation: Treat the purified diastereomeric salt with a base (e.g., 1M NaOH) and extract the liberated enantiopure free amine.
- Final Salt Formation: Convert the pure enantiomer to its hydrochloride salt as described in the synthesis protocol.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, if applicable, the enantiomeric purity of **1-(3-Nitrophenyl)ethanamine hydrochloride**. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality profile.

Table 2: Standard Analytical Methods


Technique	Purpose	Typical Parameters
Reverse-Phase HPLC	Purity Assessment & Quantification	Column: C18 (e.g., 4.6 x 150 mm, 5 μ m) Mobile Phase: Acetonitrile/Water with 0.1% TFA (Gradient) Flow Rate: 1.0 mL/min Detection: UV at 254 nm
Chiral HPLC	Enantiomeric Purity	Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) Mobile Phase: Isocratic Hexane/Isopropanol/Diethylamine Flow Rate: 0.5 - 1.0 mL/min Detection: UV at 254 nm
^1H NMR Spectroscopy	Structural Confirmation	Solvent: DMSO-d ₆ or D ₂ O Expected Signals: Aromatic protons (multiplets, ~7.5-8.5 ppm), methine proton (quartet), methyl protons (doublet), amine protons (broad singlet).
Mass Spectrometry (LC-MS)	Identity & Molecular Weight	Mode: Electrospray Ionization (ESI+) Expected Ion: [M+H] ⁺ for the free base (C ₈ H ₁₀ N ₂ O ₂) at m/z \approx 167.08.

| FT-IR Spectroscopy | Functional Group ID | Key Peaks (cm⁻¹): N-H stretches (amine salt), aromatic C-H, asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), aromatic C=C. |

Section 4: Applications in Research and Drug Development

The utility of **1-(3-Nitrophenyl)ethanamine hydrochloride** stems from its dual reactivity. The primary amine serves as a nucleophile or a base, while the nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most notably an aniline.

- As a Chiral Amine Building Block: The primary amine is a key functional group for constructing larger molecules. It can undergo a wide range of reactions, including:
 - Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form chiral amides, a common motif in pharmaceuticals.
 - Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
 - N-Alkylation/Arylation: Formation of C-N bonds through reactions like the Buchwald-Hartwig amination.
- As a Precursor to Anilines: The nitro group is a synthetic handle that dramatically expands the compound's utility.
 - Reduction to Aniline: The nitro group can be selectively reduced (e.g., using H_2 , Pd/C , or $SnCl_2$) to a primary aromatic amine (aniline). This new functional group opens up another set of synthetic possibilities, such as diazotization reactions, sulfonamide formation, and further C-N bond-forming reactions. This two-step modification (using the chiral amine first, then reducing the nitro group) is a powerful strategy in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

Section 5: Safety, Handling, and Storage

Proper handling of **1-(3-Nitrophenyl)ethanamine hydrochloride** is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets of closely related compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Hazard Profile:

- Acute Toxicity: May be harmful if swallowed.[\[10\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[8\]](#)[\[9\]](#)
- Eye Damage/Irritation: Causes serious eye irritation.[\[8\]](#)[\[9\]](#)
- Respiratory: May cause respiratory tract irritation.[\[10\]](#)

Recommended Protocols:

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[8]
 - Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[8]
 - Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH-approved particulate respirator.[8]
- Safe Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
 - Avoid formation and inhalation of dust.[11]
 - Keep away from incompatible materials such as strong oxidizing agents.[1]
 - Wash hands thoroughly after handling.[8]
- Storage and Stability:
 - Store in a tightly sealed container.[8]
 - Keep in a cool, dry, and well-ventilated place.[12]
 - For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
 - On Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[8]
 - On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

[8]

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Section 6: References

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). **1-(3-nitrophenyl)ethanamine hydrochloride**. ECHEMI. Available at: --INVALID-LINK--
- Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry. Available at: --INVALID-LINK--
- ChemBK. (2024). (S)-1-(3-Nitrophenyl)ethanamine - Introduction. Available at: --INVALID-LINK--
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: --INVALID-LINK--
- BLD Pharm. (n.d.). **1-(3-Nitrophenyl)ethanamine hydrochloride**. Available at: --INVALID-LINK--
- ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Available at: --INVALID-LINK--
- ChemicalBook. (n.d.). **1-(3-nitrophenyl)ethanamine hydrochloride**(92259-19-3) 1H NMR spectrum. Available at: --INVALID-LINK--
- ChemicalBook. (2025). 1-(3-Nitrophenyl)ethanamine - Safety Data Sheet. Available at: --INVALID-LINK--
- ChemicalBook. (2025). **1-(3-nitrophenyl)ethanamine hydrochloride** (CAS 92259-19-3). Available at: --INVALID-LINK--
- Amole Chem. (n.d.). **1-(3-Nitrophenyl)ethanamine hydrochloride**. Available at: --INVALID-LINK--

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). **1-(3-Nitrophenyl)ethanamine hydrochloride**. Available at: --INVALID-LINK--
- BLDpharm. (n.d.). **(R)-1-(3-Nitrophenyl)ethanamine hydrochloride**. Available at: --INVALID-LINK--
- TCI AMERICA. (2018). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine Hydrochloride. Spectrum Chemical. Available at: --INVALID-LINK--
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride. Available at: --INVALID-LINK--
- BLDpharm. (n.d.). Methyl[1-(3-nitrophenyl)ethyl]amine hydrochloride. Available at: --INVALID-LINK--
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrophenylhydrazine hydrochloride. Available at: --INVALID-LINK--
- ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanamine(90271-37-7) 1H NMR spectrum. Available at: --INVALID-LINK--
- Santa Cruz Biotechnology. (n.d.). 1-(3-nitrophenyl)ethan-1-amine hydrochloride. Available at: --INVALID-LINK--
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Available at: --INVALID-LINK--
- Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Available at: --INVALID-LINK--
- ChemicalBook. (n.d.). 1-(3-Nitrophenyl)ethanamine synthesis. Available at: --INVALID-LINK--
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Available at: --INVALID-LINK--
- Biosynth. (2019). Safety Data Sheet. Available at: --INVALID-LINK--

- Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: --INVALID-LINK--
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Available at: --INVALID-LINK--
- Benchchem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol. Available at: --INVALID-LINK--
- Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%. Available at: --INVALID-LINK--
- Wikipedia. (n.d.). Chiral resolution. Available at: --INVALID-LINK--
- Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available at: --INVALID-LINK--
- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: --INVALID-LINK--
- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: --INVALID-LINK--
- Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Available at: --INVALID-LINK--
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Available at: --INVALID-LINK--
- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: --INVALID-LINK--
- ChemScene. (n.d.). (S)-1-(3-Nitrophenyl)ethan-1-amine. Available at: --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 92259-19-3|1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1-(3-nitrophenyl)ethanamine hydrochloride | 92259-19-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [1-(3-Nitrophenyl)ethanamine hydrochloride CAS number 92259-19-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359279#1-3-nitrophenyl-ethanamine-hydrochloride-cas-number-92259-19-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com